molecular formula C7H8N2O3S B1414512 [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid CAS No. 1170224-11-9

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Cat. No. B1414512
M. Wt: 200.22 g/mol
InChI Key: ICPCLVHJKMLUMS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For (Methylthio)acetic acid, the molecular formula is C3H6O2S, the average mass is 106.144 Da, and the monoisotopic mass is 106.008850 Da .

Scientific Research Applications

Organic Acid Applications in Industrial and Environmental Contexts

Organic acids, including acetic acid, play significant roles in various industrial processes and environmental applications. Their functions range from acting as solvents, catalysts, or intermediates in chemical reactions to their use in wastewater treatment and pollution mitigation strategies.

Chemical Synthesis and Characterization : Organic acids are involved in the synthesis and characterization of numerous chemical compounds. Studies on the Biginelli reaction, for example, show the importance of organic acids in synthesizing dihydropyrimidinone derivatives, highlighting their role in creating pharmacologically relevant molecules (Benincá et al., 2020).

Environmental Impact and Toxicity Studies : The environmental impact and toxicity of various compounds, including herbicides like 2,4-D, have been extensively studied. Research focuses on their biodegradation, environmental fate, and toxic effects on non-target organisms, contributing to better management and remediation strategies (Zuanazzi et al., 2020).

Advanced Oxidation Processes (AOPs) for Wastewater Treatment : AOPs are critical for degrading recalcitrant compounds in wastewater, including pharmaceuticals like acetaminophen. The formation of by-products during these processes and their potential toxicity are areas of ongoing research, aiming to improve water treatment technologies (Qutob et al., 2022).

Role in Acidizing Operations for Oil Extraction : Organic acids, such as acetic acid, are utilized in the oil and gas industry for acidizing operations to enhance the permeability of reservoir rocks. Their effectiveness, compared to traditional mineral acids, in specific conditions highlights their importance in improving oil recovery processes (Alhamad et al., 2020).

Microbial Metabolism and Resistance Mechanisms : Microorganisms capable of metabolizing or resisting organic acids, including acetic acid, are of interest for biotechnological applications, such as fermentation and bioconversion processes. Understanding these microbial mechanisms can lead to advancements in industrial microbiology and bioprocessing (Xia et al., 2017).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For Acetic acid, it is known to be flammable and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-13-7-8-4(3-6(11)12)2-5(10)9-7/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCLVHJKMLUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 2
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 3
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 4
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 5
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

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